Merthiolate-iodine-formalin fixative

説明

Definition and Chemical Identity of Merthiolate-Iodine-Formalin Fixative

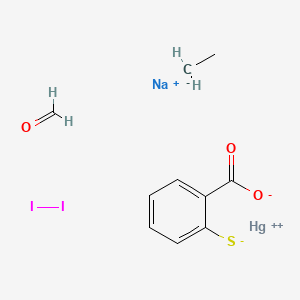

Merthiolate-iodine-formalin fixative is defined as a complex chemical solution used in biomedical laboratories for concentration of stool samples prior to microscopic investigation for parasites. The fixative enables separation of different strata of stool matter and facilitates sedimentation of stool particles that contain parasites, usually parasite eggs. The chemical identity of this compound is characterized by the molecular formula C₁₀H₁₁HgI₂NaO₃S with a molecular weight of 688.65 grams per mole, and it is cataloged under Chemical Abstracts Service number 78249-63-5.

The standard commercial preparation of merthiolate-iodine-formalin solution contains several key components that work synergistically to achieve effective fixation and concentration. According to established formulations, one liter of the solution contains ethanolamine at 1,000 milligrams, ethylenediamine at 280 milligrams, sodium chloride at 8,000 milligrams, disodium-tetraborate-decahydrate at 2,650 milligrams, and distilled water at 1,000 milliliters. When thiomersal preservation is required, an additional 1,000 milligrams of thiomersal may be added to the formulation.

The chemical composition demonstrates the complex nature of this fixative system. The International Union of Pure and Applied Chemistry name for the compound is sodium;ethane;formaldehyde;mercury(2+);molecular iodine;2-sulfidobenzoate. The Standard International Chemical Identifier key is CBHOWTTXCQAOID-UHFFFAOYSA-L, while the Simplified Molecular Input Line Entry System notation is C[CH2-].C=O.C1=CC=C(C(=C1)C(=O)[O-])[S-].[Na+].II.[Hg+2]. These chemical identifiers confirm the presence of multiple functional groups and ionic species that contribute to the fixative's biological activity.

The term "Merthiolate" in the compound name indicates the presence of thiomersal in the solution. However, due to the hazardous qualities of thiomersal, it is no longer regularly added to merthiolate-iodine-formalin solutions, although the abbreviation is still used for the solution. Thiomersal may nevertheless be added when its preservative qualities are particularly needed, such as when stool samples must be preserved over longer time periods for teaching samples.

Historical Development in Biomedical Research

The historical development of merthiolate-iodine-formalin fixative in biomedical research can be traced to the mid-20th century when parasitological diagnostic methods were being refined and standardized. The earliest documented research on this technique was published in 1957 by Jayewardene in Parasitology journal, where the merthiolate iodine formaldehyde concentration technique for the detection of parasitic material in fecal samples was first described. This seminal work established the foundation for what would become a widely adopted laboratory method for parasitological diagnosis.

The 1957 study by Jayewardene examined 543 fecal specimens using the merthiolate iodine formaldehyde concentration technique, Willis's salt flotation method, and direct saline smear. The research demonstrated that the merthiolate iodine formaldehyde concentration method showed much greater efficiency for the detection of helminth ova compared to the other two methods. However, the study also noted that the technique did not prove as satisfactory for the detection of protozoan parasites, and effective concentration of trophozoite forms was not observed.

The historical context of this development coincides with broader advances in parasitological diagnostic methods during the 1950s. The period saw significant innovations in concentration techniques for parasitological specimens, building upon earlier work from the 1940s when Lawrence Ritchie presented alternative strategies for fecal sample preparation. The evolution of concentration methods continued through subsequent decades, with various modifications and improvements being introduced to enhance sensitivity and specificity of parasitic detection.

The development of merthiolate-iodine-formalin fixative represents part of a larger historical trajectory in parasitological diagnostics that began in the early 20th century. The centrifugal-sedimentation principle used in laboratory recovery of intestinal parasites from fecal samples was first reported in 1908 by Telemann. This foundational work laid the groundwork for subsequent innovations, including the development of formaldehyde-based fixatives and concentration techniques that would eventually lead to the merthiolate-iodine-formalin system.

Throughout its historical development, the merthiolate-iodine-formalin technique has undergone various modifications to improve its effectiveness and address limitations identified in early studies. These modifications have included adjustments to chemical concentrations, procedural steps, and combination with other diagnostic methods to enhance overall diagnostic accuracy.

Primary Applications in Parasitology and Histology

The primary applications of merthiolate-iodine-formalin fixative span both parasitological diagnostics and histological procedures, with the compound serving distinct but related functions in each field. In parasitology, the fixative serves as a comprehensive solution that combines fixing, concentration, and staining processes in a single procedure. This multifunctional approach makes it particularly valuable for routine parasitological examinations where efficiency and reliability are essential.

In parasitological applications, merthiolate-iodine-formalin fixative demonstrates particular effectiveness in detecting helminth infections. Research comparing this method with the Kato-Katz technique for diagnosis of human helminth infections found that the fixative method provided higher median parasitic loads for low and total egg counts for three major helminths. The study examining 227 fecal samples from individuals in Venezuela with high to moderate prevalences of Ascaris lumbricoides, Trichuris trichiura, and hookworm infections showed that merthiolate-iodine-formalin method allowed detection of other helminths such as Strongyloides stercoralis and protozoan infections for which Kato-Katz technique is not specific.

The application of merthiolate-iodine-formalin fixative has been enhanced through various methodological improvements. One significant advancement involved adding a saturated-brine flotation step to increase recovery rates. This modification increased recovery of hookworm eggs by 77 percent and Trichuris trichiura eggs by 87 percent, while recovery of Ascaris lumbricoides was increased by 71 percent. These improvements represented significant enhancements in the sensitivity of the technique for detecting these three kinds of human parasites.

For concentration applications, researchers have developed modified procedures that involve mixing stool specimens in 10 percent formalin, filtering the mixture through double-layered cotton filters, and removing most liquid content before preserving with merthiolate-iodine-formalin solution. This modification has been evaluated in large screening programs and demonstrated positive identification of 10 helminths and 2 protozoa comparable to formalin-ethyl acetate sedimentation, with hookworm eggs being readily recognizable.

In histological applications, merthiolate-iodine-formalin fixative serves specialized functions in tissue preparation and staining procedures. The solution enables rapid and simple detection of parasites in stool specimens, especially protozoa such as amoeba, through simultaneous fixation and staining. The method provides optimal imaging for viewing nuclear structures necessary for identification of certain kinds of protozoa, with vegetative and cystic forms of parasites having different dye affinities.

The staining characteristics of merthiolate-iodine-formalin preparations have been well-documented in research applications. Vegetative and cystic forms of protozoa appear pink-brown with different intensities, while eggs and larvae are easily noticed but remain unstained. This differential staining pattern facilitates identification and classification of various parasitic forms during microscopic examination.

Commercial applications of merthiolate-iodine-formalin fixative include specialized staining kits designed for parasite imaging in medical and histological diagnosis. These kits typically consist of merthiolate formalin solution and Lugol's solution, which work optimally for highlighting parasitic structures in various specimens. The interaction of these chemicals in the staining solution makes cell structures and parasites visible at the microscopic level, with the merthiolate-formalin solution acting as a fixative providing stable preservation of cellular structures, while Lugol's solution particularly favors visualization of cell nuclei and cystic structures.

The practical applications extend to large-scale screening programs and epidemiologic studies where the technique's relative simplicity and suitability for processing multiple samples make it advantageous. The method requires minimal complex procedures in the concentrating step, making it accessible for laboratories with varying levels of resources and technical capabilities. This accessibility has contributed to its continued use in parasitological research and diagnostic applications worldwide.

特性

CAS番号 |

78249-63-5 |

|---|---|

分子式 |

C10H11HgI2NaO3S |

分子量 |

688.65 g/mol |

IUPAC名 |

sodium;ethane;formaldehyde;mercury(2+);molecular iodine;2-sulfidobenzoate |

InChI |

InChI=1S/C7H6O2S.C2H5.CH2O.Hg.I2.Na/c8-7(9)5-3-1-2-4-6(5)10;2*1-2;;1-2;/h1-4,10H,(H,8,9);1H2,2H3;1H2;;;/q;-1;;+2;;+1/p-2 |

InChIキー |

CBHOWTTXCQAOID-UHFFFAOYSA-L |

SMILES |

C[CH2-].C=O.C1=CC=C(C(=C1)C(=O)[O-])[S-].[Na+].II.[Hg+2] |

正規SMILES |

C[CH2-].C=O.C1=CC=C(C(=C1)C(=O)[O-])[S-].[Na+].II.[Hg+2] |

同義語 |

merthiolate-iodine-formaldehyde fixative merthiolate-iodine-formalin fixative MFIC |

製品の起源 |

United States |

科学的研究の応用

Chemical Composition

Merthiolate-iodine-formalin fixative consists of several key components:

- Thiomersal (merthiolate) : Provides antimicrobial properties.

- Iodine : Enhances contrast during microscopic examination.

- Formaldehyde : Fixes cellular structures by reacting with amino groups in proteins.

The combination of these agents stabilizes the cellular structure of parasites, allowing for better visualization under a microscope.

Applications in Parasitology

The primary applications of merthiolate-iodine-formalin fixative include:

- Detection of Intestinal Parasites : It is particularly effective for detecting a broad range of parasitic forms, including those not identifiable by other methods like the Kato-Katz technique. Studies have shown that this fixative can recover more species and stages of parasites compared to traditional methods .

- Preservation of Stool Samples : The fixative allows for the delayed examination of samples without significant deterioration, making it ideal for resource-limited settings where immediate analysis may not be feasible .

- Comparative Effectiveness : Research indicates that merthiolate-iodine-formalin fixative outperforms other common fixation methods (such as 10% formalin and polyvinyl alcohol) in terms of parasite recovery rates and diagnostic efficiency .

Case Studies and Research Findings

Several studies have documented the effectiveness of merthiolate-iodine-formalin fixative in various contexts:

-

Comparative Study on Collection-Preservation Methods :

A study involving 160 participants demonstrated that specimens preserved with merthiolate-iodine-formalin fixative yielded the highest recovery rates for parasites compared to those preserved with formalin or polyvinyl alcohol. The method was found to be both effective and time-efficient . -

Kato-Katz Method Comparison :

In a comparative analysis between the merthiolate-iodine-formalin method and the Kato-Katz technique, it was found that the former was more sensitive in detecting helminth eggs, particularly in resource-limited settings where diagnostic accuracy is critical . -

Long-term Preservation Studies :

Research has highlighted the importance of thiomersal in long-term preservation scenarios, indicating that while its use has diminished due to safety concerns, it remains valuable when extended sample stability is required .

Comparative Analysis with Other Fixatives

| Compound Name | Main Components | Advantages | Disadvantages |

|---|---|---|---|

| Merthiolate-Iodine-Formalin Fixative | Thiomersal, iodine, formaldehyde | Effective for a wide range of parasites | Toxicity concerns due to mercury |

| 10% Aqueous Formalin | Formaldehyde | Good preservation properties | Limited staining capability |

| Polyvinyl Alcohol | Polyvinyl alcohol | Excellent for preserving protozoan cysts | Less effective against helminth eggs |

| Sodium Acetate-Acetic Acid-Formalin | Sodium acetate, acetic acid, formalin | Good morphological preservation | May not stain effectively |

| Schaudinn’s Fixative | Ethanol, formaldehyde | High-quality fixation for histological studies | Not suitable for all types of parasites |

類似化合物との比較

Table 1: Comparative Analysis of Fixatives

Recommendations for Use

準備方法

Molecular and Structural Properties

The chemical complexity of MIF is evident in its molecular formula, , which reflects the integration of mercury (from thiomersal), iodine, and organic stabilizers. The interaction between formaldehyde and amino groups in proteins creates methylene bridges, enabling long-term preservation of cellular morphology.

Traditional Preparation Protocol

The conventional method for preparing MIF, as described in clinical laboratory manuals, involves sequential mixing of stock solutions under controlled conditions.

Preparation of Stock Solution A

Preparation of Stock Solution B

Working Solution

Immediately prior to use, combine 18 mL of Solution A with 1.2 mL of Solution B. This ratio ensures optimal fixation and staining without premature iodine oxidation.

Critical Parameters

-

pH Stability : The final solution must maintain a pH of 7.4 ± 0.2; deviations reduce staining efficacy.

-

Temperature Control : Formaldehyde must be added at 4°C to prevent protein denaturation.

-

Shelf Life : Solution B degrades within 3 weeks, necessitating frequent preparation.

Modified Preparation Techniques

Concentration-Enhanced MIF

To improve parasitic egg recovery in stool samples, a centrifugation-free concentration step was introduced:

Mercury-Free Formulations

Given thiomersal’s neurotoxic risks, laboratories increasingly substitute it with:

Applications in Diagnostic Workflows

Q & A

Q. How does the iodine component in MIF affect fluorescence microscopy for protozoan detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。